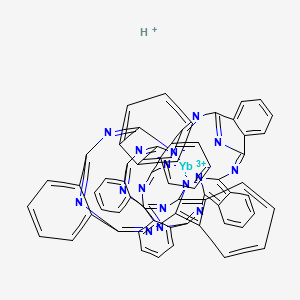
Hydrogen bis(29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)ytterbate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镱(1-) 是一种复杂的化学化合物,其分子式为 C64H32N16Yb。它是一种配位化合物,其中中心的镱离子与两个酞菁配体配位。该化合物以其独特的电子和光学性质而闻名,使其在各个科学领域都具有重要的意义。
准备方法
合成路线和反应条件
双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镱(1-) 的合成通常涉及镱盐与酞菁配体在受控条件下的反应。一种常见的方法是在碱性条件下,例如氢氧化钠或氢氧化钾存在下,使氯化镱与酞菁发生反应。该反应通常在二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO) 等溶剂中于升高的温度下进行。
工业生产方法
在工业规模上,该化合物的生产可能涉及类似的合成路线,但针对更大的产量进行了优化。该过程将包括通过重结晶或色谱进行纯化的步骤,以确保最终产物的纯度。
化学反应分析
反应类型
双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镱(1-) 可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成镱的不同氧化态。
还原: 它可以被还原,通常使用硼氢化钠等还原剂。
取代: 配体取代反应可以发生,其中酞菁配体可以被其他配体取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 硼氢化钠或氢化铝锂通常用作还原剂。
取代: 配体交换反应可以通过使用过量的新的配体并加热混合物来促进。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生镱(III) 络合物,而还原可能会产生镱(II) 物种。
科学研究应用
双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镱(1-) 在科学研究中有着广泛的应用:
化学: 由于其独特的电子性质,用作各种有机反应的催化剂。
生物学: 研究了它在光动力疗法中治疗癌症的潜在应用。
医学: 探索了其在诊断成像中的作用,特别是在磁共振成像 (MRI) 中,因为镱具有顺磁性。
工业: 应用于先进材料的开发,例如有机半导体和光伏电池。
作用机理
双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镱(1-) 发挥作用的机制在很大程度上取决于其电子结构。酞菁配体创造了一个共轭体系,可以实现有效的电子转移。在生物应用中,该化合物在光激活后可以产生活性氧,这会破坏细胞成分并导致细胞死亡,使其在光动力疗法中发挥作用。
作用机制
The mechanism by which hydrogen bis[29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32]ytterbate(1-) exerts its effects is largely dependent on its electronic structure. The phthalocyanine ligands create a conjugated system that allows for efficient electron transfer. In biological applications, the compound can generate reactive oxygen species upon light activation, which can damage cellular components and lead to cell death, making it useful in photodynamic therapy.
相似化合物的比较
双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镱(1-) 可以与其他酞菁配合物进行比较,例如:
- 双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化钕(1-)
- 双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镥(1-)
这些化合物具有相似的结构,但在中心金属离子方面有所不同。双(29H,31H-酞菁阴离子(2-)-N29,N30,N31,N32)氢化镱(1-) 的独特性质源于镱的特定电子构型,这影响了其反应性和应用。
属性
CAS 编号 |
12369-80-1 |
|---|---|
分子式 |
C64H33N16Yb |
分子量 |
1199.1 g/mol |
IUPAC 名称 |
2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;hydron;ytterbium(3+) |
InChI |
InChI=1S/2C32H16N8.Yb/c2*1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h2*1-16H;/q2*-2;+3/p+1 |
InChI 键 |
MCAOZTCBGJSKRB-UHFFFAOYSA-O |
规范 SMILES |
[H+].C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Yb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


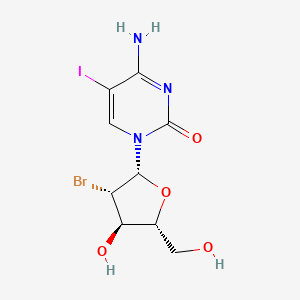
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate](/img/structure/B12690754.png)
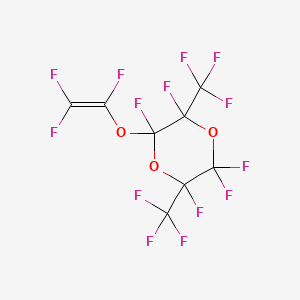
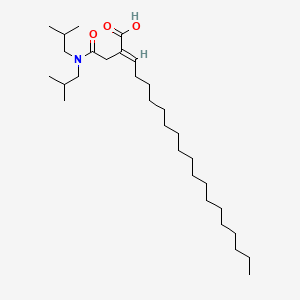
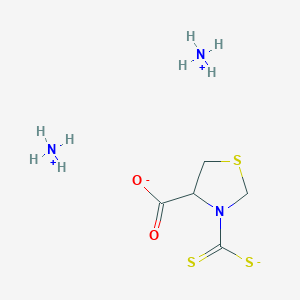
![5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine](/img/structure/B12690799.png)
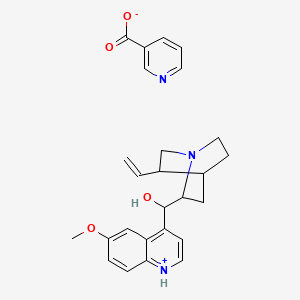
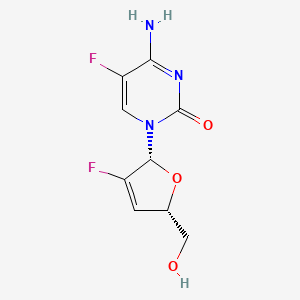

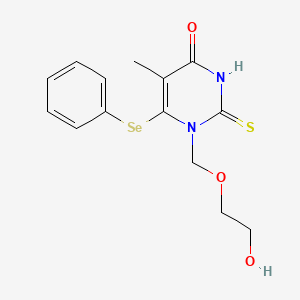
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)

![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)

